molecular formula C6H13N B078551 1,1-Dimethylamino-1-butene CAS No. 14548-12-0

1,1-Dimethylamino-1-butene

Cat. No. B078551
CAS RN: 14548-12-0
M. Wt: 99.17 g/mol
InChI Key: XWAKKPDDQPWGAQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylamino-1-butene (DMAB) is a colorless liquid compound with a chemical formula C6H13N. It is a tertiary amine and has a unique structure that makes it an important reagent in organic chemistry. DMAB is widely used in research laboratories for the synthesis of various organic compounds.

Scientific Research Applications

1,1-Dimethylamino-1-butene is a versatile reagent that finds applications in various scientific research fields. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1,1-Dimethylamino-1-butene is also used in the preparation of chiral ligands and catalysts, which are important in asymmetric synthesis. It is used as a reagent in the synthesis of amino acids, peptides, and other biologically active compounds.

Mechanism Of Action

1,1-Dimethylamino-1-butene acts as a nucleophile and a base in organic reactions. It can react with electrophiles such as carbonyl compounds, epoxides, and imines to form new carbon-carbon and carbon-nitrogen bonds. 1,1-Dimethylamino-1-butene can also act as a catalyst in various organic reactions, including Michael addition, aldol reaction, and Mannich reaction.

Biochemical And Physiological Effects

1,1-Dimethylamino-1-butene has been shown to have some biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 1,1-Dimethylamino-1-butene has also been shown to have antitumor activity, and it can induce apoptosis in cancer cells. However, further research is needed to understand the full extent of its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

1,1-Dimethylamino-1-butene is a useful reagent in organic synthesis due to its unique structure and reactivity. It is relatively easy to handle and has a low toxicity profile. However, 1,1-Dimethylamino-1-butene can be difficult to handle in large-scale reactions due to its high reactivity and potential for explosive decomposition. Additionally, 1,1-Dimethylamino-1-butene can be expensive to synthesize, which can limit its use in some research applications.

Future Directions

There are many future directions for research involving 1,1-Dimethylamino-1-butene. One area of interest is the development of new synthetic methods using 1,1-Dimethylamino-1-butene as a reagent. Researchers are also exploring the use of 1,1-Dimethylamino-1-butene in the synthesis of new pharmaceuticals and other biologically active compounds. Additionally, there is interest in understanding the full extent of 1,1-Dimethylamino-1-butene's biochemical and physiological effects, which could lead to the development of new therapeutic agents.
Conclusion:
In conclusion, 1,1-Dimethylamino-1-butene is a versatile reagent that has many scientific research applications. Its unique structure and reactivity make it an important tool in organic synthesis. While there are some limitations to its use, 1,1-Dimethylamino-1-butene has many advantages and is an important reagent in many research laboratories. Further research is needed to fully understand its potential as a tool in organic synthesis and its biochemical and physiological effects.

Synthesis Methods

1,1-Dimethylamino-1-butene can be synthesized by the reaction of 1-bromo-3-methylbutane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1,1-Dimethylamino-1-butene.

properties

CAS RN

14548-12-0

Product Name

1,1-Dimethylamino-1-butene

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(E)-N,N-dimethylbut-1-en-1-amine

InChI

InChI=1S/C6H13N/c1-4-5-6-7(2)3/h5-6H,4H2,1-3H3/b6-5+

InChI Key

XWAKKPDDQPWGAQ-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/N(C)C

SMILES

CCC=CN(C)C

Canonical SMILES

CCC=CN(C)C

synonyms

(1E)-N,N-Dimethyl-1-buten-1-amine

Origin of Product

United States

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